8-(Trimethylsilyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trimethylsilyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compoundQuinoline itself is known for its wide range of biological activities and is a core structure in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trimethylsilyl)quinoline typically involves the introduction of a trimethylsilyl group to the quinoline ring. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-(Trimethylsilyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
8-(Trimethylsilyl)quinoline has a variety of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including those with trimethylsilyl groups, are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 8-(Trimethylsilyl)quinoline and its derivatives often involves interaction with biological targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases. The trimethylsilyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
8-Hydroxyquinoline: A derivative with significant antimicrobial and anticancer properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure
Uniqueness: 8-(Trimethylsilyl)quinoline is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
134050-43-4 |
---|---|
Molecular Formula |
C12H15NSi |
Molecular Weight |
201.34 g/mol |
IUPAC Name |
trimethyl(quinolin-8-yl)silane |
InChI |
InChI=1S/C12H15NSi/c1-14(2,3)11-8-4-6-10-7-5-9-13-12(10)11/h4-9H,1-3H3 |
InChI Key |
AZMSHDUCKRGHAE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.